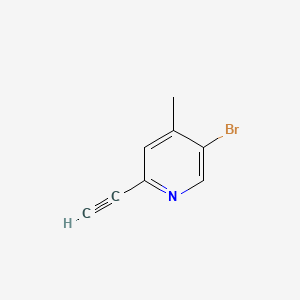

5-Bromo-2-ethynyl-4-methylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. aablocks.comambeed.com Its derivatives are integral components in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. ambeed.comnavimro.com In the realm of synthetic organic chemistry, the pyridine ring is a versatile scaffold, prized for its unique electronic properties and reactivity. aablocks.comumich.edu

The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron density of the ring, making it susceptible to both nucleophilic and electrophilic substitution reactions, although it generally favors nucleophilic attack at the C-2 and C-4 positions. ambeed.com This reactivity allows for the extensive functionalization of the pyridine core, enabling chemists to craft complex molecules with tailored properties. Consequently, pyridine derivatives are indispensable in the pharmaceutical industry, forming the backbone of a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and cardiovascular agents. nih.govbiosynth.com They are also crucial in the agrochemical sector as herbicides and insecticides and in materials science for creating functional polymers and luminescent materials. aablocks.com

Importance of Halogenated and Alkynyl Moieties in Functional Molecule Design

The strategic introduction of halogen and alkynyl groups into organic molecules is a powerful tool in the design of functional materials and therapeutic agents.

Halogenated Moieties , particularly bromine, serve multiple roles. They are highly effective at modulating the electronic properties and lipophilicity of a molecule, which can significantly impact its pharmacokinetic profile and binding affinity to biological targets. navimro.comchemicalbook.com The bromine atom, being larger and more polarizable than chlorine, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. chemicalbook.com Furthermore, the carbon-bromine bond is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. navimro.comresearchgate.net

Alkynyl Moieties (a carbon-carbon triple bond) are also of great significance in modern molecular design. The alkyne group is a compact, rigid, and linear functional group that can be used to control the geometry of a molecule. chemicalbook.comnih.gov It is a high-energy functional group, making it a reactive partner in various chemical transformations, including cycloadditions and transition metal-catalyzed reactions. chemicalbook.com In medicinal chemistry, terminal alkynes are found in several therapeutic agents and are valued for their ability to form covalent bonds with specific amino acid residues in target proteins or to act as bioisosteres for other functional groups. researchgate.net In materials science, the alkynyl group's electronic properties and ability to participate in polymerization reactions make it a valuable component in the synthesis of conducting polymers and other advanced materials. rsc.org

Overview of 5-Bromo-2-ethynyl-4-methylpyridine (B6219498) as a Polyfunctionalized Pyridine Scaffold

This compound is a prime example of a polyfunctionalized pyridine scaffold, integrating the key features of a pyridine ring with the strategic placement of a bromo, an ethynyl (B1212043), and a methyl group. aablocks.comchemicalbook.com Each of these functional groups offers distinct opportunities for further chemical modification, making this compound a versatile building block in organic synthesis.

The structure of this compound allows for selective and sequential reactions. The ethynyl group at the 2-position can be introduced via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.orgscirp.orgresearchgate.net This reaction would typically involve a precursor such as 2,5-dibromo-4-methylpyridine (B1301971) or 5-bromo-2-iodo-4-methylpyridine (B1293182). The reactivity difference between a bromo and an iodo substituent allows for selective coupling at the more reactive iodo-position. wikipedia.org

The bromine atom at the 5-position serves as another key site for synthetic elaboration. It can readily undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. researchgate.netmdpi.com This allows for the construction of complex biaryl structures, which are common motifs in pharmacologically active compounds.

The methyl group at the 4-position, while less reactive than the other functional groups, can still influence the electronic properties of the pyridine ring and can be a site for functionalization under specific conditions.

The combination of these three functional groups on a single pyridine ring makes this compound a highly valuable intermediate for the synthesis of a diverse library of more complex molecules with potential applications in medicinal chemistry and materials science. The distinct reactivity of the bromo and ethynyl groups allows for a modular and divergent synthetic approach to novel compounds.

Below is a data table with some of the known properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2751621-37-9 |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.05 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

5-bromo-2-ethynyl-4-methylpyridine |

InChI |

InChI=1S/C8H6BrN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |

InChI Key |

QVDUJJWPASZWAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethynyl 4 Methylpyridine and Its Analogues

Strategies for the Preparation of Precursor Pyridine (B92270) Intermediates

The foundation for synthesizing 5-bromo-2-ethynyl-4-methylpyridine (B6219498) lies in the effective preparation of its core pyridine structure. Chemists have developed various strategies to build and functionalize the pyridine ring, which serve as essential stepping stones for the final product.

Derivatization of Methylpyridines

The synthesis of substituted methylpyridines, key precursors to the target molecule, can be achieved through several pathways. One common industrial method involves the gas-phase reaction of acetylene (B1199291) with ammonia (B1221849) over a heterogeneous catalyst to produce methylpyridines. semanticscholar.org The efficiency and product distribution, such as the ratio of 2-methylpyridine (B31789) to 4-methylpyridine (B42270), are highly dependent on the catalyst composition, which often includes metal oxides like cadmium oxide (CdO) on a support like kaolin. semanticscholar.org

Another approach involves the derivatization of pre-existing pyridine rings. For instance, a method for preparing 5-bromo-2-methylpyridine (B113479) starts with 5-nitro-2-chloropyridine. google.com This process involves a condensation reaction with diethyl malonate in the presence of a base, followed by decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine. Subsequent hydrogenation reduction of the nitro group, catalyzed by palladium on carbon (Pd/C), affords 5-amino-2-methylpyridine. The final bromination is achieved through a Sandmeyer-type reaction, where the amino group is diazotized and replaced with bromine. google.com

Furthermore, the direct α-methylation of pyridines offers a regioselective route to 2-methylpyridines. nih.govresearchgate.net Continuous flow processes using Raney® nickel as a catalyst and a primary alcohol as the methyl source have demonstrated high efficiency and selectivity for the 2-position, minimizing the formation of other isomers. nih.govresearchgate.net

A synthesis for 4-bromo-2-methylpyridine (B16423) starts from 4-amino-2-methylpyridine, which undergoes diazotization followed by bromination to yield the product with high efficiency. researchgate.net

Functionalization of Bromopyridines

The functionalization of bromopyridine precursors is a versatile strategy. The bromine atom can be used as a handle for introducing other functionalities through various coupling reactions or metal-halogen exchange. For example, 5-bromo-2-iodopyridine (B1269129) can be efficiently converted into the reactive Grignard-like intermediate, 5-bromopyridyl-2-magnesium chloride, via an iodine-magnesium exchange reaction. researchgate.net This intermediate readily reacts with a range of electrophiles to introduce diverse functional groups at the 2-position, providing a pathway to complex pyridine derivatives. researchgate.net

The bromine on the pyridine ring can also direct further functionalization. In the case of 3,5-dibromopyridine (B18299) derivatives, a highly regioselective bromine-magnesium exchange can be achieved at the 3-position by using a tosyloxy substituent at the 2-position. rsc.org This allows for the selective introduction of various electrophiles at a specific site on a polysubstituted pyridine.

Suzuki cross-coupling reactions are also a powerful tool for functionalizing bromopyridines. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) and its N-acetyl derivative can be coupled with various arylboronic acids in the presence of a palladium catalyst to generate a library of novel pyridine derivatives. mdpi.com

Direct Synthesis Approaches to the this compound Core

Direct synthesis methods focus on introducing the bromo and ethynyl (B1212043) groups onto an existing 4-methylpyridine scaffold. These approaches often involve highly selective and efficient catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This palladium-catalyzed reaction, often co-catalyzed by copper, is the most direct and widely used method for introducing the ethynyl group onto a bromopyridine ring. scirp.orgscirp.orgresearchgate.net

The reaction involves the coupling of a bromopyridine derivative, such as 5-bromo-2-chloropyridine (B1630664) or 5-bromo-2-iodo-4-methylpyridine (B1293182), with a terminal alkyne like trimethylsilylacetylene. The reaction conditions are typically mild, carried out at room temperature or slightly elevated temperatures with an amine base that also serves as the solvent. wikipedia.org

Research has focused on optimizing these conditions to achieve high yields and selectivity. For the coupling of 2-amino-3-bromopyridines with terminal alkynes, optimal conditions were found to be 2.5 mol% of Pd(CF₃COO)₂, 5 mol% of PPh₃ as a ligand, 5 mol% of CuI as an additive, and Et₃N as the base in a DMF solvent at 100°C. scirp.orgscirp.org These conditions have proven effective for a wide range of substrates, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.orgresearchgate.net

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Parameter | Optimal Condition | Source(s) |

| Catalyst | 2.5 mol% Pd(CF₃COO)₂ | scirp.org, scirp.org |

| Ligand | 5 mol% PPh₃ | scirp.org, scirp.org |

| Co-catalyst | 5 mol% CuI | scirp.org, scirp.org |

| Base | Et₃N | scirp.org, scirp.org |

| Solvent | DMF | scirp.org, scirp.org |

| Temperature | 100°C | scirp.org, scirp.org |

| Reaction Time | 3 h | scirp.org, scirp.org |

Halogenation Protocols for Introducing Bromine Selectively

The regioselective introduction of a bromine atom at the 5-position of the 4-methylpyridine ring is a critical step. Direct electrophilic bromination of pyridine is often challenging and can lead to a mixture of products. chempanda.com Pyridine itself typically undergoes bromination at the 3-position under harsh conditions, such as using oleum (B3057394) at high temperatures. researchgate.net

To achieve selectivity, various strategies have been developed. One approach involves the "umpolung" of pyridine's reactivity by converting it to a pyridine N-oxide. The N-oxide can then be brominated, often yielding a mixture of 2- and 4-bromopyridines. researchgate.net

For more precise control, directing groups can be employed. A recently developed electrochemical bromination protocol uses a directing group to achieve meta-bromination of pyridine derivatives under mild conditions, utilizing inexpensive and safe bromine salts. nih.gov Another innovative method involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation of a wide range of pyridines. chemrxiv.org

For a substrate like 4-methylpyridine, selective bromination at the 5-position remains a synthetic challenge that often requires a multi-step approach, such as the one described previously starting from 5-nitro-2-chloropyridine. google.com In some cases, starting with a di-halogenated precursor like 3,5-dibromo-4-methyl-pyridine allows for subsequent selective functionalization at one of the bromo positions. google.com

Table 2: Selected Methods for Selective Bromination of Pyridines

| Method | Position(s) Targeted | Reagents/Conditions | Source(s) |

| Electrophilic Bromination | 3-position | Br₂ in oleum, >300°C | researchgate.net |

| Ochiai-Method | 2- and 4-positions | Pyridine N-oxide, POBr₃ | researchgate.net |

| Electrochemical Bromination | meta-position | Directing group, bromine salts | nih.gov |

| Zincke Imine Intermediate | 3-position | N-activation, halogenation, ring-closing | chemrxiv.org |

| Sandmeyer Reaction | Varies | Diazotization of aminopyridine, CuBr | google.com |

Selective Functionalization and Regioselective Transformations

Achieving the desired substitution pattern on the pyridine ring often requires sophisticated regioselective transformations. Modern synthetic chemistry offers a toolbox of methods to functionalize specific positions on a pyridine ring, even in the presence of other substituents.

C-H activation has emerged as a powerful strategy for the direct functionalization of pyridines, offering an alternative to classical methods that require pre-functionalized substrates. acs.org For instance, rhodium-catalyzed C-H amidation directed by an oxazoline (B21484) group can introduce an amino group at a specific position with high regioselectivity. acs.org

Pyridyne intermediates are another avenue for creating highly functionalized pyridines. While 3,4-pyridynes historically reacted with poor regioselectivity, recent studies have shown that proximal substituents like halides can control the regioselectivity of nucleophilic additions. nih.gov This allows for the controlled synthesis of di- and tri-substituted pyridines that are otherwise difficult to access. nih.gov

Furthermore, late-stage functionalization techniques allow for the modification of complex pyridine-containing molecules. One such method involves the combination of C-H bond fluorination at the position alpha to the nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.gov This two-step process enables the introduction of a wide array of functional groups under mild conditions. nih.gov

The selective functionalization of a molecule like 3,5-dibromo-4-methyl-pyridine, a potential precursor, can be achieved through a Br/Mg exchange reaction. By carefully controlling the reaction conditions, one bromine can be selectively replaced, opening the door for the introduction of an ethynyl group, followed by further modifications if needed. rsc.org

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. mdpi.com This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. mdpi.com In the context of pyridine synthesis, this strategy circumvents the issues of poor regioselectivity often encountered with electrophilic aromatic substitution.

For the synthesis of precursors to this compound, a plausible DoM strategy would involve a substituted 4-methylpyridine. The methyl group itself is not a strong DMG, therefore, the presence of another directing group on the ring is often necessary to control the regioselectivity of the lithiation. For instance, a hydroxyl or an amino group, after suitable protection, can act as effective DMGs. The resulting ortho-lithiated intermediate can then be reacted with an appropriate electrophile to introduce a substituent at the desired position.

A hypothetical reaction pathway could start from a pre-existing 5-bromo-4-methylpyridine derivative bearing a DMG at a position that directs lithiation to the C-2 position. Subsequent reaction with an electrophile that can be converted to an ethynyl group would be the next step.

| Starting Material | Directing Group | Position of Lithiation | Potential Electrophile |

| 5-Bromo-4-methyl-pyridin-3-ol | Hydroxyl | C-2 | N,N-Dimethylformamide (DMF) |

| 3-Amino-5-bromo-4-methylpyridine (protected) | Protected Amine | C-2 | Iodine |

Sequential Catalytic Transformations

The synthesis of this compound is often achieved through a sequence of catalytic reactions, with the Sonogashira coupling being a key step. organic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org

A common and effective strategy involves the Sonogashira coupling of a dihalogenated pyridine precursor. For instance, a starting material such as 5-bromo-2-iodo-4-methylpyridine would be an ideal substrate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective coupling of an ethynyl group at the 2-position, leaving the bromine atom at the 5-position intact for further functionalization.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). youtube.com To prevent the self-coupling of the terminal alkyne (Glaser coupling), the reaction is usually performed under an inert atmosphere. youtube.com A common practice is to use a protected alkyne, such as trimethylsilylacetylene, to avoid this side reaction and to simplify the purification process. The trimethylsilyl (B98337) (TMS) protecting group can be easily removed under mild basic conditions (e.g., using K₂CO₃ in methanol) to yield the desired terminal alkyne.

A representative reaction scheme is as follows:

Step 1: Sonogashira Coupling 5-Bromo-2-iodo-4-methylpyridine + Trimethylsilylacetylene --(Pd(PPh₃)₄, CuI, Et₃N)--> 5-Bromo-4-methyl-2-(trimethylsilylethynyl)pyridine

Step 2: Deprotection 5-Bromo-4-methyl-2-(trimethylsilylethynyl)pyridine --(K₂CO₃, MeOH)--> this compound

| Catalyst System | Alkyne Source | Solvent/Base | Typical Yield |

| Pd(PPh₃)₄, CuI | Trimethylsilylacetylene | Triethylamine/THF | Good to Excellent |

| PdCl₂(PPh₃)₂, CuI | Ethynyltrimethylsilane | Diisopropylamine/DMF | Good |

Innovations in Synthetic Efficiency for this compound

Non-Cryogenic Methodologies (e.g., Bromine-Magnesium Exchange)

Traditional organolithium chemistry often requires cryogenic temperatures (-78 °C or lower) to ensure stability and prevent side reactions. google.com The development of non-cryogenic methods is therefore highly desirable for large-scale synthesis. One such method is the bromine-magnesium exchange reaction. This reaction utilizes Grignard reagents, which are generally more stable at higher temperatures than their organolithium counterparts.

For the synthesis of precursors to this compound, a bromine-magnesium exchange on a dibrominated pyridine derivative could be employed. For example, starting with 2,5-dibromo-4-methylpyridine (B1301971), a selective bromine-magnesium exchange at one of the bromine positions would generate a Grignard reagent. The regioselectivity of this exchange can often be controlled by the reaction conditions, including the choice of the Grignard reagent and solvent. The resulting pyridyl Grignard reagent can then be reacted with an appropriate electrophile.

| Starting Material | Grignard Reagent | Temperature | Potential Electrophile |

| 2,5-Dibromo-4-methylpyridine | i-PrMgCl·LiCl | 0 °C to room temp. | I₂ |

| 3,5-Dibromo-4-methyl-pyridine | EtMgBr | Room temp. | DMF |

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource, and cost-effectiveness. While a specific one-pot synthesis for this compound is not widely reported, the principles of one-pot reactions can be applied to its synthesis.

A hypothetical one-pot procedure could involve the in-situ generation of a key intermediate followed by its immediate reaction to form the final product. For instance, a tandem reaction sequence could be envisioned where a suitable pyridine precursor undergoes a halogenation or metalation reaction, followed by a Sonogashira coupling in the same pot. The development of such a process would represent a significant step forward in the efficient synthesis of this valuable compound.

Reactivity and Chemical Transformations of 5 Bromo 2 Ethynyl 4 Methylpyridine

Reactivity at the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

The hydrohalogenation of 2-ethynylpyridines, including 5-Bromo-2-ethynyl-4-methylpyridine (B6219498), proceeds efficiently without the need for specialized reagents. The reaction is initiated by the protonation of the basic nitrogen atom of the pyridine (B92270) ring by a hydrohalic acid (HX, where X = Cl, Br, I), forming a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the ethynyl group. The halide anion, acting as a nucleophile, then attacks the activated triple bond. This spatial proximity of the counter-anion to the ethynyl group facilitates the nucleophilic addition, leading to the formation of the corresponding 2-(2-haloethenyl)pyridine derivative in high yields. acs.orgharvard.edumsu.edu The reaction with acetic acid, however, does not proceed readily due to its lower acidity and the consequent lack of salt formation. This can be overcome by using silver acetate (B1210297) to exchange the counteranion, leading to hydroacetoxylation. harvard.edumsu.edu

Table 1: Hydrohalogenation of 2-Ethynylpyridine Derivatives

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylethynylpyridine | 12 M HCl | 2-(2-Chloro-2-phenylethenyl)pyridine | 82 | acs.org |

| 2-Ethynylpyridine | HBr (aq) | 2-(2-Bromoethenyl)pyridine | High | acs.orgharvard.edu |

| 2-Ethynylpyridine | HI (aq) | 2-(2-Iodoethenyl)pyridine | High | acs.orgharvard.edu |

[2+2] cycloadditions, often photochemically induced, can lead to the formation of highly strained four-membered cyclobutene (B1205218) rings. sigmaaldrich.com Additionally, transition metal-catalyzed [2+2+2] cycloadditions represent a powerful, atom-economical method for synthesizing substituted benzene (B151609) derivatives by reacting three alkyne units, or two alkynes and a nitrile. nih.govrsc.org Rhodium complexes are particularly effective catalysts for such transformations. nih.gov For this compound, this could involve co-cyclization with other alkynes to generate highly substituted aromatic compounds.

The terminal alkyne functionality is highly amenable to transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org While direct examples with this compound are not prevalent in the cited literature, the Sonogashira reaction is widely used for functionalizing similar heterocyclic systems. nih.govscirp.org This reaction would involve the coupling of an organohalide at the terminal position of the ethynyl group.

Alkyne metathesis, another significant transition metal-catalyzed reaction, involves the redistribution of alkylidyne units between two alkynes, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgmit.edu This reaction can be used for ring-closing alkyne metathesis (RCAM) to form macrocycles, or for cross-metathesis to create new internal alkynes. acs.orgnih.govacs.org Modern catalysts show remarkable functional group tolerance, including compatibility with pyridine moieties, making this a viable strategy for elaborating this compound. acs.orgnih.gov

Reactivity at the Bromo Substituent

The bromo substituent on the pyridine ring is a key site for modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom that can stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgyoutube.combyjus.commasterorganicchemistry.com The C3 and C5 positions are significantly less reactive towards nucleophilic attack. While the presence of other electron-withdrawing groups can facilitate SNAr, the bromo group at the C5 position of this compound is expected to be relatively unreactive under typical SNAr conditions. However, reactions with very strong nucleophiles or under forcing conditions might lead to substitution. For instance, studies on 5-bromo-1,2,3-triazines have shown that nucleophilic substitution with phenols can occur. acs.org

The bromo substituent at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester. mdpi.comlibretexts.orgwikipedia.org This reaction is widely applied to bromopyridines and is known for its tolerance of a wide range of functional groups. mdpi.comnih.govresearchgate.net For this compound, a Suzuki coupling would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base to replace the bromine atom with an aryl, heteroaryl, or vinyl group.

Table 2: Representative Conditions for Suzuki Coupling of Bromopyridines

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | nih.gov |

Table 3: General Conditions for Stille Coupling

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | harvard.edu |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 | harvard.edu |

Table 4: Catalysts Used in Negishi Coupling of Bromopyridines

| Catalyst | Application | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Synthesis of unsymmetrical 2,2'-bipyridines | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | General method for aryl chlorides and bromides | organic-chemistry.org |

Table 5: Typical Conditions for the Heck Reaction of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | NMP | 140 | researchgate.net |

Magnesium-Halogen Exchange Reactions

One of the most powerful methods for functionalizing aryl and heteroaryl halides is the magnesium-halogen exchange. scribd.com This reaction converts the carbon-halogen bond into a carbon-magnesium bond, creating a Grignard reagent that can then react with a wide array of electrophiles. For this compound, the bromine atom at the C-5 position is susceptible to this transformation.

The exchange is typically performed using highly active Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent, i-PrMgCl·LiCl. nih.gov These reactions are generally conducted in solvents like tetrahydrofuran (B95107) (THF) at low temperatures (below 0 °C) to preserve the integrity of other functional groups in the molecule. scribd.com The rate of the magnesium-halogen exchange is influenced by electronic factors; electron-withdrawing groups on the aromatic ring tend to accelerate the reaction. scribd.comharvard.edu

Upon successful exchange, the resulting pyridyl Grignard reagent, (2-ethynyl-4-methylpyridin-5-yl)magnesium bromide, becomes a potent nucleophile. This intermediate can be trapped with various electrophiles to introduce new functional groups at the C-5 position, demonstrating the synthetic utility of this method.

Table 1: Potential Products from Magnesium-Halogen Exchange and Subsequent Electrophilic Quench

| Electrophile | Reagent Name | Potential Product at C-5 |

| D₂O | Deuterium oxide | Deuterium |

| R-CHO | Aldehyde | Secondary alcohol |

| R₂C=O | Ketone | Tertiary alcohol |

| I₂ | Iodine | Iodo group |

| R-NCS | Isothiocyanate | Thioamide |

| Ph-CN | Benzonitrile | Ketone (after hydrolysis) |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is a key center of reactivity, enabling transformations such as N-oxidation and coordination to metal ions.

The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation significantly alters the electronic properties of the pyridine ring, activating it for further functionalization. The N-oxide strategy is a known pathway for the functionalization of methylpyridines. researchgate.net

The formation of the N-oxide enhances the reactivity of the positions ortho and para to the nitrogen atom. More importantly, it increases the acidity of the protons on the adjacent methyl group, facilitating its deprotonation and subsequent reaction with electrophiles. This provides an indirect route to functionalizing the methyl group, which is discussed further in section 3.4.1.

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with a wide variety of metal ions. The structure of this compound, featuring a pyridine nitrogen and an ethynyl group, makes it a potentially valuable ligand.

It can act as a monodentate ligand through its nitrogen atom. Furthermore, the π-system of the ethynyl group can also participate in metal coordination, potentially allowing it to act as a bidentate or bridging ligand. The development of pyridine-based ligands for catalysis is an active area of research, with applications in reactions like polymerization. mdpi.com For instance, copper(II) complexes with substituted bromomethylpyridines have been synthesized and structurally characterized, highlighting the role of such molecules in forming stable metal complexes. researchgate.net The specific combination of bromo, ethynyl, and methyl substituents on this pyridine scaffold could be exploited to fine-tune the steric and electronic properties of resulting metal complexes for specific catalytic applications.

Table 2: Potential Coordination Behavior of this compound

| Metal Ion Example | Potential Coordination Mode | Potential Application |

| Cu(II), Pd(II), Pt(II) | Monodentate (via N) | Catalysis, material science |

| Co(II), Rh(I), Ir(I) | Bidentate (via N and C≡C) | Homogeneous catalysis |

| Ag(I), Au(I) | Bridging (via N and C≡C) | Supramolecular chemistry |

Transformations Involving the Methyl Group

The methyl group at the C-4 position offers another site for chemical modification, primarily through functionalization of the side chain or through oxidation reactions.

Direct functionalization of the methyl group is challenging but can be achieved through strategies that increase the acidity of its protons. As mentioned in section 3.3.1, N-oxidation of the pyridine nitrogen makes the methyl protons more acidic, allowing for deprotonation with a strong base followed by reaction with an electrophile.

Alternatively, radical halogenation could potentially introduce a halogen to the methyl group, converting it to a halomethyl group (e.g., -CH₂Br). This new functional group would be a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The methyl group can undergo oxidation to various higher oxidation states under appropriate conditions. The 5-(2'-deoxyuridinyl)methyl radical, a key intermediate in thymine (B56734) oxidation, is known to be susceptible to both oxidation and reduction. nih.gov While the context is different, the principles of methyl group reactivity on a heterocyclic ring are relevant.

Controlled oxidation of the methyl group on this compound could yield the corresponding alcohol (5-Bromo-2-ethynyl-4-(hydroxymethyl)pyridine), aldehyde (5-Bromo-2-ethynyl-4-formylpyridine), or carboxylic acid (5-Bromo-2-ethynyl-pyridine-4-carboxylic acid). These transformations typically require specific oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂).

The reduction of the methyl group is not a common transformation and is generally not a synthetically useful pathway for this class of compounds.

Advanced Applications As a Synthetic Intermediate and Building Block

Precursor in Organic Synthesis

The dual reactivity of the bromo and ethynyl (B1212043) functionalities on the pyridine (B92270) scaffold allows for a range of synthetic transformations, making 5-Bromo-2-ethynyl-4-methylpyridine (B6219498) a key precursor for more complex molecular architectures.

Construction of Polycyclic Heterocyclic Systems

The strategic positioning of the bromo and ethynyl groups on the pyridine ring of this compound makes it a prime candidate for the synthesis of fused polycyclic heterocyclic systems. Such systems are of significant interest in medicinal chemistry and materials science. researchgate.net The synthesis of these complex structures can be achieved through intramolecular cyclization reactions, often following an initial intermolecular coupling.

One powerful strategy involves tandem Sonogashira coupling followed by cyclization. researchgate.netresearchgate.net In a hypothetical application, the ethynyl group of this compound could first undergo a Sonogashira coupling with a suitable partner. The resulting intermediate, now bearing a new substituent on the ethynyl carbon, could then undergo an intramolecular cyclization involving the bromo group to form a new fused ring. The nature of the final heterocyclic system would be dictated by the choice of the coupling partner and the cyclization conditions.

Furthermore, the intramolecular cyclization of ortho-alkynyl-halo-pyridines is a known method for generating fused pyridine derivatives. researchgate.net Although this compound has a meta-relationship between the bromo and ethynyl groups, strategic synthetic design could still leverage this reactivity. For instance, a preliminary functionalization at the ortho position to the ethynyl group could set the stage for a subsequent cyclization event. The synthesis of various fused pyridine derivatives, such as thieno[3,2-b]pyridines, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines, often relies on the cyclization of appropriately substituted pyridine precursors. diva-portal.orgnih.gov

| Reaction Type | Description | Potential Product from this compound |

| Tandem Sonogashira/Cyclization | Palladium-catalyzed cross-coupling of the ethynyl group followed by an intramolecular cyclization involving the bromo group. | Fused bicyclic or polycyclic pyridine derivatives. |

| Intramolecular Cyclization | Cyclization of a pre-functionalized derivative of this compound. | A variety of fused heterocyclic systems depending on the nature of the cyclization precursor. |

Building Block for Complex Molecular Architectures

The bromo and ethynyl groups of this compound serve as orthogonal handles for sequential cross-coupling reactions, enabling its use as a versatile building block for the construction of complex molecules, including macrocycles. acs.orgnih.gov

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. wikipedia.org The ethynyl group of this compound can readily participate in such reactions with a wide range of aryl or vinyl halides. Similarly, the bromo substituent can undergo Suzuki-Miyaura cross-coupling with various organoboron compounds. The differential reactivity of the bromo and ethynyl groups allows for a stepwise and controlled assembly of complex structures. For instance, one functional group can be selectively reacted while the other remains available for a subsequent transformation.

This stepwise approach is particularly valuable in the synthesis of macrocycles. Pyridine-containing macrocycles are of interest for their unique host-guest chemistry and potential applications in catalysis and materials science. nih.gov By carefully choosing the coupling partners and reaction sequence, this compound can be incorporated into large cyclic structures.

| Coupling Reaction | Reactive Site on this compound | Coupling Partner | Resulting Bond |

| Sonogashira Coupling | 2-Ethynyl group | Aryl/Vinyl Halide | C(sp)-C(sp2) |

| Suzuki-Miyaura Coupling | 5-Bromo group | Organoboron Compound | C(sp2)-C(sp2) |

Contribution to Materials Science and Engineering

The rigid, aromatic nature of the pyridine ring, combined with the extended conjugation offered by the ethynyl group, makes this compound an attractive component for the design of advanced organic materials.

Development of Functional Organic Materials

The polymerization of ethynyl-substituted aromatic compounds is a known strategy for creating functional polymers with interesting electronic and optical properties. tsijournals.com Ionically conducting polymers have been synthesized from ethynylpyridines, and these materials show potential for applications in energy storage and permselective membranes. tsijournals.com The presence of the ethynyl group in this compound suggests its potential as a monomer or co-monomer in the synthesis of novel polymers. For example, block copolymers containing ethynylpyridine units have been synthesized via anionic polymerization. epa.gov The properties of the resulting polymer could be tuned by the choice of co-monomers and the polymerization conditions.

Furthermore, diethynylpyridines have been used as precursors for the synthesis of templated mesoporous carbons through cyclotrimerization. acs.org This highlights the potential of the ethynyl group in this compound to participate in reactions that lead to extended, porous network structures. Such materials could find applications in catalysis, gas storage, and separation.

Role in the Synthesis of Liquid Crystal Components

Pyridine derivatives are a well-established class of liquid crystalline materials. tandfonline.comtandfonline.commdpi.commdpi.comrsc.org The incorporation of a pyridine ring into a molecule can impart the necessary rigidity and polarity for the formation of mesophases. The synthesis of pyridine-based liquid crystals often involves the attachment of flexible alkyl or alkoxy chains to a rigid core that includes the pyridine ring.

This compound can be envisioned as a key precursor for the synthesis of such liquid crystalline molecules. The bromo and ethynyl groups provide convenient points for the introduction of other aromatic rings and flexible side chains through cross-coupling reactions. For example, a Sonogashira coupling could be used to attach a second aromatic ring to the ethynyl group, while a Suzuki coupling at the bromo position could introduce a third ring system, leading to a linear, rigid core structure that is characteristic of calamitic (rod-like) liquid crystals. The final mesomorphic properties would be influenced by the nature and length of the terminal groups attached to this core.

Potential in Organic Electronic Materials (e.g., OLEDs, Semiconductors)

Pyridine-based materials have garnered significant attention for their use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic semiconductors. rsc.orgnih.govacs.orgresearchgate.netacs.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport. The frontier molecular orbital energies (HOMO and LUMO) of pyridine derivatives can be tuned by the introduction of various substituents, allowing for the optimization of their electronic properties for specific device applications. rsc.org

The structure of this compound, with its combination of an electron-withdrawing pyridine core and a π-conjugating ethynyl group, suggests its potential as a building block for organic electronic materials. The ethynyl group can be used to extend the π-conjugation of the molecule through coupling with other aromatic systems, which can influence the material's absorption and emission properties. acs.orgrsc.org The bromo and methyl substituents also offer opportunities for further functionalization to fine-tune the electronic and physical properties of the resulting materials, such as their solubility, film-forming ability, and charge carrier mobility. acs.org For instance, polymers based on ethynylpyridines have been shown to exhibit semiconducting behavior upon doping. acs.org

Computational and Theoretical Investigations of 5 Bromo 2 Ethynyl 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties. A literature search did not yield any studies that have performed DFT calculations on 5-Bromo-2-ethynyl-4-methylpyridine (B6219498). Consequently, data on its optimized structure, dipole moment, and other electronic characteristics derived from DFT are not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. No published FMO analysis for this compound exists, meaning its HOMO-LUMO gap, orbital energy levels, and electron density distributions for these orbitals have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds (ionic vs. covalent). There are no available NBO studies for this compound in the current body of scientific literature. Therefore, insights into its Lewis structure, atomic charges, and orbital interactions remain uncharacterized.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map for this compound has not been published, leaving its reactive sites from an electrostatic standpoint undetermined.

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies to determine the most stable structures. For a molecule like this compound, this could involve rotation around the bond connecting the ethynyl (B1212043) group to the pyridine (B92270) ring. However, no conformational analyses or stability studies for this specific compound have been documented in research literature.

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational methods are often used to elucidate the mechanisms of chemical reactions, including transition state energies and reaction pathways. While substituted pyridines are common in synthetic chemistry, there are no published computational studies investigating the reaction mechanisms of this compound.

Emerging Research Avenues and Future Prospects

Exploration of Novel Catalytic Transformations Mediated by the Compound

The structural motifs present in 5-Bromo-2-ethynyl-4-methylpyridine (B6219498) make it a promising candidate for mediating novel catalytic transformations. The nitrogen atom in the pyridine (B92270) ring can act as a ligand for metal centers, while the ethynyl (B1212043) and bromo functionalities provide reactive sites for a variety of coupling reactions. Researchers are actively exploring its utility in palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. mdpi.comresearchgate.net The presence of both a bromine atom and an ethynyl group allows for sequential and selective cross-coupling reactions, enabling the synthesis of complex molecular architectures from a single, versatile building block. Future work in this area will likely focus on developing new catalytic systems where this compound can be used to achieve transformations that are currently challenging, with high levels of efficiency and selectivity.

Investigation in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, is another promising area for the application of this compound. The pyridine nitrogen can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. These non-covalent forces can be harnessed to direct the self-assembly of the molecules into well-defined, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular cages. The directionality and strength of these interactions can be fine-tuned by modifying the substituents on the pyridine ring, offering a pathway to materials with tailored properties. Current investigations are aimed at understanding the fundamental principles that govern the self-assembly of this compound and its derivatives, with the long-term goal of creating functional supramolecular systems for applications in areas like guest encapsulation, sensing, and catalysis.

Development of Advanced Functional Materials Beyond Current Scope

The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced functional materials. The conjugated system formed by the pyridine ring and the ethynyl group can impart interesting photophysical and electronic properties to materials incorporating this moiety. For instance, polymers and oligomers containing this unit are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom provides a convenient handle for further functionalization, allowing for the tuning of the material's properties or for its attachment to surfaces and other molecules. The development of new synthetic methodologies to incorporate this compound into larger, well-defined architectures is a key area of ongoing research.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, significant effort is being dedicated to developing sustainable and green synthetic routes to this compound and its derivatives. Traditional methods for the synthesis of such compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. Researchers are now exploring alternative, greener approaches, such as catalysis with earth-abundant metals, the use of renewable starting materials, and reactions in environmentally benign solvents like water or ionic liquids. researchgate.netgoogle.com The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures is also a key objective. google.comgoogle.com These efforts are not only aimed at reducing the environmental impact of the synthesis but also at making this valuable compound more accessible and cost-effective for a wider range of applications.

Chemo- and Regioselective Enhancements in Reactivity

Achieving high levels of chemo- and regioselectivity is a central challenge in organic synthesis, particularly when dealing with multifunctional molecules like this compound. The presence of multiple reactive sites—the bromine atom, the ethynyl group, and potentially the methyl group—necessitates precise control over reaction conditions to ensure that transformations occur at the desired position. Researchers are investigating a variety of strategies to enhance selectivity, including the use of specifically designed catalysts, directing groups, and protecting group strategies. nih.govnih.govmdpi.com For example, by carefully choosing the catalyst and reaction conditions, it is possible to selectively activate either the C-Br bond or the C-H bond of the ethynyl group for cross-coupling reactions. nih.gov A deeper understanding of the factors that govern the reactivity of this compound will be crucial for unlocking its full potential as a synthetic building block. nih.gov

Q & A

Q. How can 5-Bromo-2-ethynyl-4-methylpyridine be synthesized with high purity?

Methodological Answer: A robust synthesis involves two key steps: (1) Suzuki-Miyaura coupling to introduce the bromo group and (2) alkyne functionalization via copper-catalyzed reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) can couple 4-methylpyridine derivatives with boronic acids or halides under inert conditions (e.g., argon) . The ethynyl group can be introduced via a Sonogashira coupling using terminal alkynes and copper(I) catalysts, as demonstrated in solid-phase cycloadditions . Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from acetonitrile for crystallinity .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | ~85% | |

| Ethynylation | CuI, PPh₃, terminal alkyne, 140°C (microwave) | >90% |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal: Segregate halogenated waste and transfer to licensed hazardous waste facilities. Neutralize acidic/basic residues before disposal .

- Emergency Measures: In case of spills, absorb with inert material (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., ethynyl proton at δ ~2.5-3.5 ppm; bromo group deshields adjacent carbons) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrN) and isotopic patterns from bromine .

- X-ray Crystallography: Resolves regioselectivity and planar geometry of the pyridine ring (r.m.s. deviation <0.1 Å) .

Advanced Research Questions

Q. How does the presence of the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethynyl group acts as a π-electron donor , enhancing reactivity in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) for triazole formation . It also stabilizes transition metals (e.g., Pd) in Sonogashira couplings, enabling C–C bond formation under mild conditions. However, steric hindrance from the methyl group at position 4 may reduce coupling efficiency with bulky substrates. Computational studies (DFT) can predict orbital interactions and regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a precursor?

Methodological Answer:

- Variable Screening: Optimize catalyst loading (e.g., 2–5 mol% Pd), solvent polarity (DMF vs. THF), and temperature (80–140°C) to address inconsistencies .

- Impurity Analysis: Use HPLC or GC-MS to detect byproducts (e.g., dehalogenated species) that reduce yield. Recrystallization or flash chromatography improves purity .

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., oxidative addition of Pd) .

Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

- DFT Calculations: Model Fukui indices or electrostatic potential maps to identify electrophilic sites (e.g., C-2 bromine as a leaving group; C-5 ethynyl as an electron-rich site) .

- Molecular Dynamics (MD): Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize SNAr mechanisms at C-2) .

- Crystal Packing Analysis: Hydrogen-bonding networks (e.g., N–H···N interactions) from X-ray data guide predictions of solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.